

Spectroscopic Profile of trans-2,3,4-Trimethoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans-2,3,4-Trimethoxycinnamic acid*

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This technical guide provides a comprehensive overview of the spectroscopic data for **trans-2,3,4-Trimethoxycinnamic acid**, a significant derivative of cinnamic acid. The information presented herein is essential for its unambiguous identification, characterization, and application in research and development, particularly in the fields of medicinal chemistry and material science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Molecular Structure and Properties

trans-2,3,4-Trimethoxycinnamic acid (C₁₂H₁₄O₅) has a molecular weight of 238.24 g/mol. Its structure, featuring a trans-alkene moiety and a trimethoxy-substituted benzene ring, gives rise to a unique spectroscopic fingerprint.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **trans-2,3,4-Trimethoxycinnamic acid**.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

While specific experimental data for the target molecule is not readily available in the public domain, the expected chemical shifts can be inferred from the analysis of closely related

cinnamic acid derivatives. The data presented below is a predictive summary based on the analysis of similar structures.

¹ H NMR	Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
H-α	~6.4	d	~16.0	Vinylic Proton
H-β	~7.8	d	~16.0	Vinylic Proton
Ar-H	6.8 - 7.5	m	-	Aromatic Protons
OCH ₃	3.8 - 4.0	s	-	Methoxyl Protons
COOH	>10	br s	-	Carboxylic Acid Proton

¹³ C NMR	Predicted Chemical Shift (δ) ppm	Assignment
C=O	~172	Carboxylic Acid Carbonyl
C-β	~145	Vinylic Carbon
C-α	~118	Vinylic Carbon
Ar-C (Substituted)	140 - 160	Aromatic Carbons (C-O)
Ar-CH	105 - 130	Aromatic Carbons (C-H)
OCH ₃	55 - 62	Methoxyl Carbons

Table 2: Infrared (IR) Spectroscopic Data

The NIST WebBook provides access to the gas-phase IR spectrum of 2,3,4-Trimethoxycinnamic acid.[\[1\]](#)[\[2\]](#) Key absorption bands are summarized below.

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	~3570	Broad
C-H stretch (Aromatic)	~3000-3100	Medium
C-H stretch (Aliphatic)	~2800-3000	Medium
C=O stretch (Carboxylic Acid)	~1760	Strong
C=C stretch (Alkene)	~1630	Medium
C=C stretch (Aromatic)	~1450-1600	Medium-Strong
C-O stretch (Ethers)	~1000-1300	Strong

Table 3: Mass Spectrometry (MS) Data

The NIST WebBook provides the electron ionization (EI) mass spectrum for 2,3,4-Trimethoxycinnamic acid.[\[2\]](#)

m/z	Relative Intensity (%)	Possible Fragment
238	~50	[M] ⁺
223	~100	[M - CH ₃] ⁺
195	~40	[M - COOH] ⁺
177	~30	[M - COOH - H ₂ O] ⁺

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms within the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **trans-2,3,4-Trimethoxycinnamic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Data Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a relaxation delay of 1-2 seconds between scans.
- ¹³C NMR Data Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ¹H NMR.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or a pure KBr pellet.
 - Place the sample pellet in the spectrometer's sample holder.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

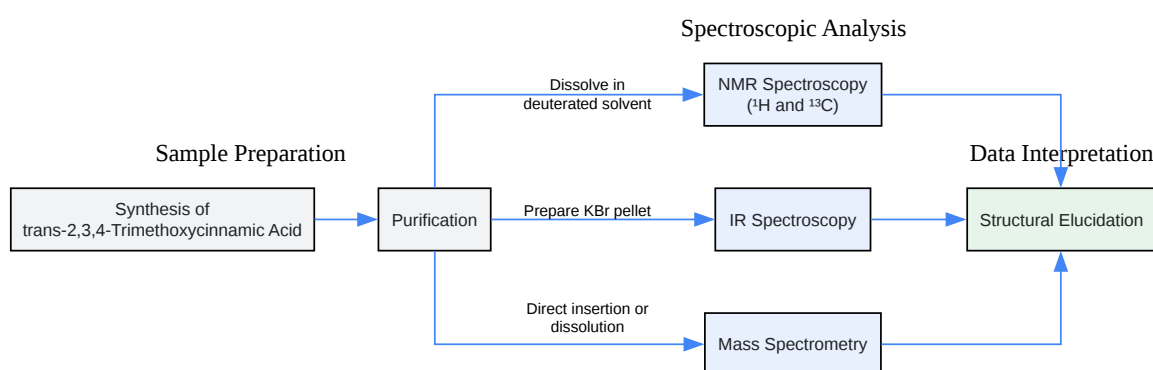
Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. For a solid sample, this could involve a direct insertion probe or dissolution in a solvent for techniques like electrospray ionization (ESI).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns.
- Instrumentation: Employ a mass spectrometer capable of high resolution and accuracy (e.g., a time-of-flight (TOF) or quadrupole mass analyzer).
- Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **trans-2,3,4-Trimethoxycinnamic acid**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **trans-2,3,4-Trimethoxycinnamic acid**.

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References

1. 2,3,4-Trimethoxycinnamic acid [webbook.nist.gov]
2. 2,3,4-Trimethoxycinnamic acid [webbook.nist.gov]

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